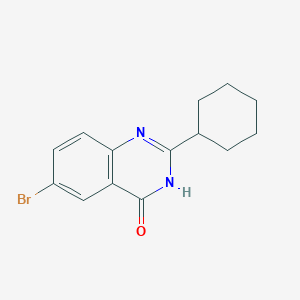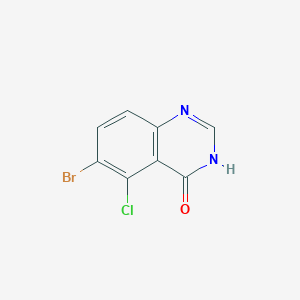![molecular formula C10H6BrN5O B1384441 3-(4-bromophényl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1082366-92-4](/img/structure/B1384441.png)
3-(4-bromophényl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Vue d'ensemble
Description
3-(4-bromophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a useful research compound. Its molecular formula is C10H6BrN5O and its molecular weight is 292.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-bromophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-bromophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Traitement du cancer : Inhibition de CDK2
Le composé a été identifié comme un inhibiteur potentiel de la kinase dépendante des cyclines 2 (CDK2), une protéine essentielle à la régulation du cycle cellulaire. Les inhibiteurs de CDK2 sont considérés comme prometteurs pour le traitement du cancer car ils peuvent arrêter la prolifération des cellules tumorales. Des recherches ont montré que les dérivés de ce composé présentent des activités cytotoxiques significatives contre diverses lignées de cellules cancéreuses, notamment MCF-7 (cancer du sein) et HCT-116 (carcinome colorectal), avec des valeurs de CI50 dans la gamme nanomolaire . Cela suggère que le composé pourrait être développé en une nouvelle classe d'agents anticancéreux ciblant CDK2.
Activité antioxydante
Le stress oxydatif est impliqué dans de nombreuses maladies et les antioxydants sont essentiels pour atténuer ce stress. Les dérivés du composé ont montré un potentiel en tant qu'antioxydants. Ils peuvent contribuer à réduire les dommages oxydatifs aux composants cellulaires, prévenant ainsi les maladies associées au stress oxydatif .
Effets anti-inflammatoires et antidépresseurs
Le squelette du composé a été lié à des activités biologiques telles que des effets anti-inflammatoires et antidépresseurs. Ces propriétés sont très précieuses dans le développement de nouveaux agents thérapeutiques pour le traitement de l'inflammation chronique et de la dépression .
Propriétés anticonvulsivantes
Des études ont indiqué que le composé pourrait posséder des propriétés anticonvulsivantes, ce qui en fait un candidat pour le développement de nouveaux traitements des troubles convulsifs .
Activité antiallergique
Des composés de structure similaire ont été trouvés pour présenter une activité antiallergique. Ils agissent comme des antagonistes des récepteurs des leucotriènes et des stabilisateurs des mastocytes, ce qui est important pour le traitement des réactions allergiques .
Effet anticancéreux gastrique
Des études de relation quantitative structure-activité (QSAR) ont été menées pour prédire les effets anticancéreux gastriques des dérivés de triazolopyrimidine. Ces études aident à comprendre le potentiel du composé dans le traitement du cancer gastrique en inhibant la prolifération des cellules cancéreuses .
Mécanisme D'action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often a target for cancer treatment due to its role in controlling cell proliferation .
Mode of Action
The compound acts as an inhibitor of CDK2 . By binding to the active site of CDK2, it prevents the kinase from phosphorylating its substrates, thereby halting cell cycle progression . This inhibition can lead to cell cycle arrest and potentially induce apoptosis in cancer cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression . CDK2 is essential for the transition from the G1 phase to the S phase and from the G2 phase to mitosis . By inhibiting CDK2, the compound can halt the cell cycle, preventing the replication of cancer cells .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation . By inhibiting CDK2, the compound can prevent the cell cycle from progressing, leading to cell cycle arrest . This can result in the death of cancer cells, as they are unable to proliferate .
Analyse Biochimique
Biochemical Properties
3-(4-bromophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one plays a crucial role in several biochemical reactions. It interacts with enzymes such as acetylcholinesterase, which hydrolyzes acetylcholine in the nervous system. This interaction can inhibit the enzyme’s activity, leading to increased levels of acetylcholine and subsequent effects on nerve transmission . Additionally, this compound has been shown to interact with proteins involved in oxidative stress responses, such as superoxide dismutase and catalase, potentially modulating their activity and influencing cellular redox states .
Cellular Effects
The effects of 3-(4-bromophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one on various cell types are profound. In neuronal cells, it can alter cell signaling pathways by modulating the activity of neurotransmitter receptors and enzymes involved in neurotransmitter metabolism . This can lead to changes in gene expression and cellular metabolism, affecting processes such as synaptic plasticity and neuronal survival. In cancer cells, this compound has been observed to induce apoptosis and inhibit cell proliferation by interfering with cell cycle regulators and apoptotic pathways .
Molecular Mechanism
At the molecular level, 3-(4-bromophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their catalytic activity. For example, its interaction with acetylcholinesterase involves binding to the enzyme’s active site, preventing the hydrolysis of acetylcholine . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell survival, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-bromophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Prolonged exposure can lead to gradual degradation and reduced efficacy, necessitating careful consideration of dosage and exposure duration in experimental setups .
Dosage Effects in Animal Models
The effects of 3-(4-bromophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one in animal models are dose-dependent. At low doses, it can enhance cognitive function and exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress . At higher doses, it may induce toxicity, leading to adverse effects such as neurodegeneration and impaired motor function . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.
Metabolic Pathways
3-(4-bromophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that may retain biological activity . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . These interactions can alter metabolite levels and impact cellular energy production and redox balance.
Transport and Distribution
Within cells and tissues, 3-(4-bromophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is transported and distributed through interactions with specific transporters and binding proteins. It can be actively transported across cell membranes by solute carrier transporters, facilitating its accumulation in target cells . Additionally, binding to plasma proteins can influence its distribution and bioavailability, affecting its overall pharmacokinetic profile .
Subcellular Localization
The subcellular localization of 3-(4-bromophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is critical for its activity and function. It can localize to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, where it exerts its effects on gene expression, energy production, and protein synthesis . Targeting signals and post-translational modifications play a role in directing the compound to these compartments, ensuring its precise localization and functional activity .
Propriétés
IUPAC Name |
3-(4-bromophenyl)-6H-triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrN5O/c11-6-1-3-7(4-2-6)16-9-8(14-15-16)10(17)13-5-12-9/h1-5H,(H,12,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYLESNENKIHMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C(=O)NC=N3)N=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Bromo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one](/img/structure/B1384358.png)

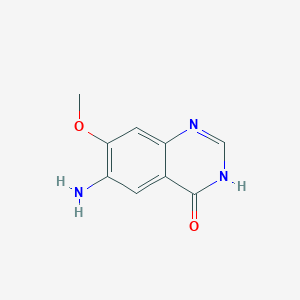
![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B1384361.png)
![2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1384362.png)
![3-{1,3,4-trimethyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid](/img/structure/B1384364.png)
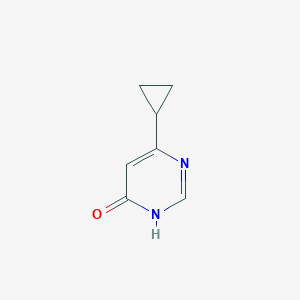
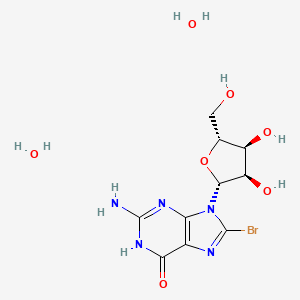
![2-[(4-Chlorophenyl)amino]-4-(3-fluoro-4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B1384372.png)
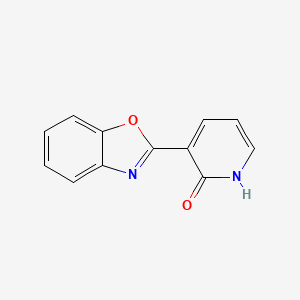
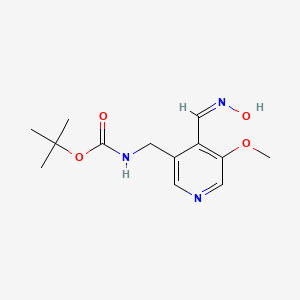
![6-Bromothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1384375.png)
